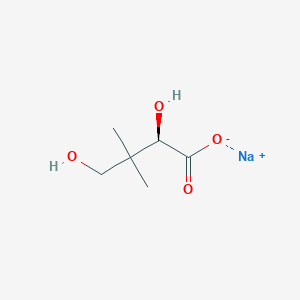
Diphenylphosphoryl azide
Descripción general
Descripción
Synthesis Analysis
The synthesis of DPPA involves a series of chemical reactions starting from phosphorus trichloride, which is subsequently reacted with phenol to form diphenylphosphoryl chloride, and finally converted to DPPA by reaction with sodium azide. A novel approach has been reported for the continuous, on-demand generation and separation of DPPA, showcasing the development of a pilot-plant scale continuous process, highlighting advancements in the synthesis and handling of DPPA with minimized hazards associated with hydrazoic acid production (Born et al., 2018).
Molecular Structure Analysis
The molecular structure of DPPA has been elucidated through various spectroscopic methods, including X-ray crystallography. The structure is characterized by the presence of a phosphoryl group attached to two phenyl rings and an azide group, providing the reactivity necessary for its use in organic synthesis. Detailed structural characterization has been carried out for related compounds, showcasing the geometry and electronic structure of the phosphorus center, which is crucial for understanding the reactivity of DPPA (Reed et al., 1996).
Chemical Reactions and Properties
DPPA is known for its role in the synthesis of ureidopeptides, peptidyl ureas, and its involvement in Curtius rearrangement reactions. It mediates the formation of azides and their rearrangement, coupling with amino components in a one-pot operation, which is significant for the incorporation of urea linkages in sterically hindered peptide sequences (Sureshbabu et al., 2008). Furthermore, DPPA's application in copper(II)-catalyzed reactions of α-keto thioesters with azides highlights its versatility in organic synthesis, facilitating the transformation of thioester groups into urea, thereby offering a practical synthesis of N-acylureas and amides (Maity et al., 2018).
Physical Properties Analysis
The physical properties of DPPA, such as boiling point, melting point, and solubility in various solvents, are crucial for its handling and application in organic synthesis. Its reactive nature, especially towards water and nucleophiles, requires careful storage and handling to prevent decomposition or unwanted side reactions.
Chemical Properties Analysis
The chemical properties of DPPA, including its reactivity with nucleophiles, its role in azide transfer reactions, and its use in the synthesis of aziridines and other nitrogen-containing compounds, have been extensively explored. Its ability to act as a nitrene source for the aziridination of alkenes underlines its utility in organic synthesis, allowing for the direct synthesis of N-phosphorus-substituted aziridines from alkenes (Gao et al., 2006).
Aplicaciones Científicas De Investigación
-
Isocyanate Synthesis
- Application : DPPA is used in isocyanate synthesis, especially in the Curtius rearrangement .
- Method : The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can be trapped by a variety of nucleophiles .
- Results : This method has been employed in the total synthesis of streptonigrone, to transform a carboxylic acid group into a protected amino group through the hydrolysis of an isocyanate intermediate .
-
Stereospecific Conversion of Alcohol into Azide
- Application : DPPA is used for the stereospecific conversion of alcohol into azide .
- Method : A primary or secondary alcohol can be easily converted into an azide group by DPPA under mildly basic conditions or using Mitsunobu conditions for stereochemical inversion .
- Results : In the total synthesis of cribrostatin VI, the Danishefsky group successfully employed DPPA to displace a benzyl alcohol in high yield and ee .
-
Coupling Reagent in Macrolactamization
- Application : DPPA has been widely used in peptide coupling reactions, particularly in macrolactamization .
- Method : In peptide synthesis, DPPA can be used to couple carboxylic acids and amines to form amide bonds .
- Results : In the synthesis of thiopeptide amythiamicin D, an α-amino ketone was successfully coupled with a thiazole carboxylic acid in DMF in 73% yield .
-
Allylic Amine Synthesis
- Application : DPPA is used in the synthesis of allylic amines .
- Method : The specific method of application in this context is not detailed, but it typically involves the reaction of DPPA with an allylic alcohol or a similar compound .
- Results : The result is the formation of an allylic amine, which is a valuable building block in organic synthesis .
-
Aziridination Reactions
-
Synthesis of Organoazides
- Application : DPPA is used as a hydroazidation catalyst for the facile preparation of organoazides .
- Method : The specific method of application in this context is not detailed, but it typically involves the reaction of DPPA with an organic compound .
- Results : The result is the formation of an organoazide, which is a valuable compound in organic synthesis .
-
Phosphorylation
- Application : DPPA can be used for phosphorylation .
- Method : The specific method of application in this context is not detailed, but it typically involves the reaction of DPPA with an organic compound .
- Results : The result is the formation of a phosphorylated compound, which is a valuable compound in organic synthesis .
-
C-Acylation
- Application : DPPA can be used for C-acylation .
- Method : The specific method of application in this context is not detailed, but it typically involves the reaction of DPPA with an organic compound .
- Results : The result is the formation of a C-acylated compound, which is a valuable compound in organic synthesis .
-
Pummerer Rearrangement
- Application : DPPA can be used in Pummerer rearrangement .
- Method : The specific method of application in this context is not detailed, but it typically involves the reaction of DPPA with an organic compound .
- Results : The result is a rearranged molecule, which is a valuable compound in organic synthesis .
Safety And Hazards
Direcciones Futuras
Ultrafast spectroscopy under vibrational strong coupling in DPPA has been reported . Early time oscillatory structures indicate coherent energy exchange between the two polariton modes, which decays in approximately 2 picoseconds . This could open up new avenues for research in the field of vibrational polaritons .
Propiedades
IUPAC Name |
[azido(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORGEQQSQGNZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949274 | |
| Record name | Diphenyl phosphorazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diphenylphosphorazidate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diphenylphosphoryl azide | |
CAS RN |
26386-88-9 | |
| Record name | Diphenylphosphoryl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26386-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylphosphorazidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026386889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl phosphorazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl azidophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPHOSPHORYL AZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXM91165AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















